1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

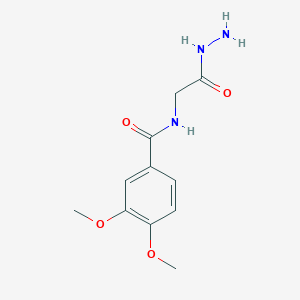

The compound “1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . These include an indoline ring, a carboxamide group, a pyrrolidine ring, and an isopropyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. The indoline and pyrrolidine rings would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could participate in hydrogen bonding interactions, and the pyrrolidine ring could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxamide could affect its solubility, and the rigid ring structures could influence its conformational stability .Applications De Recherche Scientifique

Domino Reaction Synthesis

1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide and related derivatives are synthesized via one-pot domino reactions. This method, involving isocyanides and pyridine-2-carbaldehyde, allows for the creation of complex molecules without prior activation or modification, demonstrating its significance in the field of synthetic chemistry (Ziyaadini et al., 2011).

Conformational Study

The conformational preferences of related molecules, specifically indoline-2-carboxylic acid derivatives, have been investigated using quantum mechanical calculations. Such studies reveal the impact of additional aromatic groups on the flexibility of these molecules, important for understanding their behavior in various applications (Warren et al., 2010).

Antimicrobial Activities

Certain derivatives of indoline-2-carboxamide have demonstrated antimicrobial properties. The synthesis and evaluation of these compounds provide insights into their potential application in combating various bacterial strains (Bakhite et al., 2004).

Pharmacological Studies

Indolylsulfonylcinnamic hydroxamates, closely related to the compound , have shown potent histone deacetylase inhibition, particularly against HDAC6. This indicates potential applications in cancer therapy, especially in colorectal cancer treatments (Lee et al., 2014).

Chemical Synthesis Applications

The compound and its analogues are used in various chemical synthesis processes, such as Mn(OAc)3-mediated cyclizations and the synthesis of tetracyclic cores in organic molecules. These applications demonstrate the compound's utility in advanced organic synthesis (Magolan & Kerr, 2006).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like the one in this compound, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide involves the reaction of N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxylic acid in a suitable solvent.", "Step 2: Add acetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and isolate the desired product by filtration or other suitable method." ] } | |

Numéro CAS |

1226440-13-6 |

Nom du produit |

1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide |

Formule moléculaire |

C26H24N4O3S |

Poids moléculaire |

472.56 |

Nom IUPAC |

3-benzyl-1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H24N4O3S/c1-26(2,3)19-11-9-18(10-12-19)23-27-21(33-28-23)16-29-20-13-14-34-22(20)24(31)30(25(29)32)15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3 |

Clé InChI |

RPNQCMWQRGAELO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)